N-Desmethyl Galanthamine-O-methyl-d3
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Overview
Description
N-Desmethyl Galanthamine-O-methyl-d3 is a deuterium-labeled analog of Galanthamine. It is commonly utilized as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Galanthamine in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Galanthamine-O-methyl-d3 involves the deuteration of the methoxy group in Galanthamine. The process typically includes the following steps:
Deuteration: The methoxy group in Galanthamine is replaced with a trideuteriomethoxy group using deuterated reagents.
Purification: The resulting compound is purified using techniques such as liquid chromatography to ensure the removal of any impurities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Galanthamine-O-methyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Galanthamine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Galanthamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Desmethyl Galanthamine-O-methyl-d3 has several scientific research applications:
Analytical Chemistry: Used as an internal standard in mass spectrometry and liquid chromatography for the quantification of Galanthamine.
Pharmacokinetic Studies: Helps in studying the metabolism and pharmacokinetics of Galanthamine in biological systems.
Therapeutic Drug Monitoring: Ensures accurate measurement of Galanthamine levels in patients undergoing treatment
Mechanism of Action
N-Desmethyl Galanthamine-O-methyl-d3, being a labeled analog of Galanthamine, shares a similar mechanism of action. Galanthamine is a selective acetylcholinesterase inhibitor, which increases the concentration of acetylcholine in the brain. This action helps in the treatment of conditions like Alzheimer’s disease by enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
O-Desmethyl Galanthamine: Another metabolite of Galanthamine.
Galanthamine-O-methyl-D3 N-Oxide: An oxidized form of N-Desmethyl Galanthamine-O-methyl-d3.
Dihydronarwedine-D3: A related deuterium-labeled compound.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical applications. This makes it particularly valuable in pharmacokinetic studies and therapeutic drug monitoring .
Properties
IUPAC Name |
(1S,12S,14R)-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXQQSTVOSFSMO-YRULUCPFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(CNCC[C@]34C=C[C@@H](C[C@@H]4O2)O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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